![molecular formula C15H17N3O2S2 B2936673 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 1448051-01-1](/img/structure/B2936673.png)

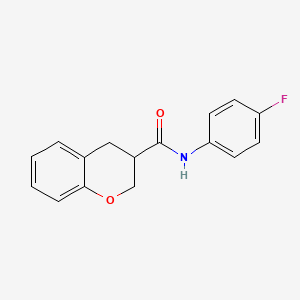

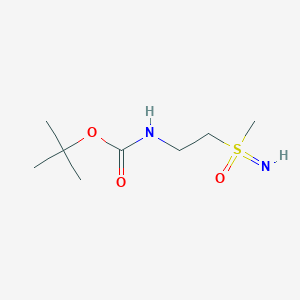

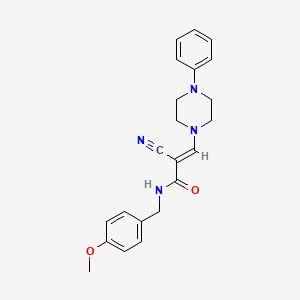

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Synthesis Analysis

A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

Imidazo[1,2-a]pyridines are fused bicyclic heterocycles, consisting of an imidazole ring fused with a pyridine ring . The position of nitrogen atoms in the structure can vary, leading to different derivatives .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

科学的研究の応用

Antioxidant Capacity Assays

Sulfonamide derivatives have been studied for their roles in antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is crucial for understanding the antioxidant capacity of various compounds. These assays, including ABTS and DPPH, rely on the interaction of antioxidants with radical species, highlighting the importance of sulfonamides in assessing antioxidant potential in pharmaceutical and food engineering contexts (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).

Therapeutic Applications and Drug Discovery

Sulfonamides play a significant role in drug discovery and development, serving as core structures for various therapeutic agents. These compounds have been explored for their antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others. Research highlights the versatility of sulfonamides in creating potent inhibitors for various biological targets, showcasing their continued importance in medicinal chemistry (Gulcin & Taslimi, 2018); (Carta, Scozzafava & Supuran, 2012).

Environmental Impact and Removal Techniques

The environmental presence of sulfonamides, owing to their widespread use in pharmaceuticals and agriculture, has raised concerns regarding their impact on microbial populations and the potential for antibiotic resistance. Studies have focused on the fate of these compounds in the environment and methods for their removal or degradation, underscoring the need for sustainable approaches to manage their environmental footprint (Prasannamedha & Kumar, 2020); (Baran, Adamek, Ziemiańska & Sobczak, 2011).

Synthetic Chemistry and Catalysis

Sulfonamide compounds are pivotal in synthetic chemistry, offering unique reactivities and serving as key intermediates in the synthesis of complex molecules. Their application in catalysis and organic synthesis highlights the structural diversity and utility of sulfonamide derivatives in constructing a wide range of chemical entities (Kolvari et al., 2007).

作用機序

Target of action

Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . The specific targets can vary depending on the specific compound and its modifications.

Action environment

The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain imidazo[1,2-a]pyridines can be synthesized under microwave irradiation in a solvent- and catalyst-free method .

将来の方向性

Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of more efficient synthesis methods, as well as the design of new derivatives with improved activity and selectivity .

特性

IUPAC Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-3-17(22(19,20)15-8-7-12(2)21-15)11-13-10-16-14-6-4-5-9-18(13)14/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQWQSDWVTIPUQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)

![1-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2936596.png)

![N-(1-cyanocyclopentyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2936598.png)

![2-amino-4-(3-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2936609.png)

![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)